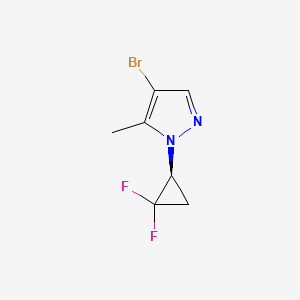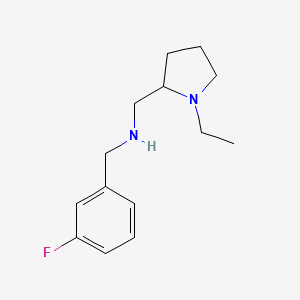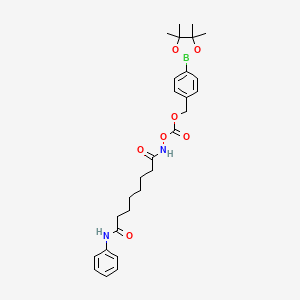![molecular formula C8H7NO3 B14897134 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione is a spirocyclic compound known for its unique structural features and significant biological activities. Spirocyclic compounds are characterized by a spiro atom that connects two rings, making them an important class of natural products and synthetic compounds .
Preparation Methods
The synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione typically involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials . The synthetic route generally includes three or four steps, with the key step being the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and safety .
Chemical Reactions Analysis
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.
Common reagents and conditions used in these reactions include PhI(OAc)2 for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Oxa-4-azaspiro[4
Mechanism of Action
The mechanism by which 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione exerts its effects involves the interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to and inhibit key enzymes and proteins involved in cancer cell proliferation . The presence of conjugated dienone fragments in the molecule facilitates Michael addition reactions with nucleophilic groups in the body, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione can be compared with other spirocyclic compounds, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in the substituents attached to the rings.
1-Oxa-spiro[4.5]deca-6,9-diene-2,8-dione: Another related compound with variations in the functional groups and overall reactivity.
The uniqueness of this compound lies in its specific structural features and the potent biological activities it exhibits, particularly in anticancer research .
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C8H7NO3/c10-6-1-3-8(4-2-6)9-7(11)5-12-8/h1-4H,5H2,(H,9,11) |
InChI Key |
HEEDQEUKJPPSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2(O1)C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)

![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)

![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
